molecular formula C18H18ClFO B12961493 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol

Cat. No.: B12961493
M. Wt: 304.8 g/mol
InChI Key: IVWVISWKVLBXGA-UHFFFAOYSA-N
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Description

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is a halogenated aromatic compound featuring a phenol moiety substituted with a cyclohexyl group bearing a 2-chloro-3-fluorophenyl substituent.

Properties

Molecular Formula

C18H18ClFO

Molecular Weight

304.8 g/mol

IUPAC Name

4-[1-(2-chloro-3-fluorophenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H18ClFO/c19-17-15(5-4-6-16(17)20)18(11-2-1-3-12-18)13-7-9-14(21)10-8-13/h4-10,21H,1-3,11-12H2

InChI Key

IVWVISWKVLBXGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=C(C(=CC=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclohexylation reaction, often using cyclohexyl bromide and a suitable base.

    Substitution with 2-Chloro-3-fluorophenyl Group: The 2-chloro-3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Phenol Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic moiety undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Source
Potassium permanganateAqueous H₂SO₄, 60°C, 3 hr4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)-1,2-benzoquinone72%
Oxygen (O₂)Cu(I) catalyst, DMF, 110°CPolymerized quinone derivatives55%
  • Mechanistic Insight : Mn(VII)-mediated oxidation proceeds via radical intermediates, with regioselectivity influenced by electron-withdrawing chloro/fluoro groups.

Reduction Reactions

The cyclohexyl group and aromatic system participate in hydrogenation:

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 50 psi, 80°C4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)cyclohexanol89%
LiAlH₄THF, 0°C → reflux, 6 hrReduction of ketone intermediates (if present)68%
  • Steric Effects : The bulky cyclohexyl group slows reduction kinetics compared to non-substituted analogs.

Electrophilic Aromatic Substitution

The phenolic ring undergoes halogenation and nitration:

Reaction Reagent Position Yield Source
BrominationBr₂/FeBr₃, CHCl₃, 25°CPara to -OH63%
NitrationHNO₃/H₂SO₄, 0°CMeta to -Cl/F58%
  • Directing Effects : The -OH group strongly activates the ring, while -Cl/-F exert competing meta-directing effects.

Nucleophilic Substitution

The chloro substituent participates in SNAr reactions:

Nucleophile Conditions Product Yield Source
Sodium methoxideDMSO, 120°C, 8 hr4-(1-(2-Methoxy-3-fluorophenyl)cyclohexyl)phenol77%
AmmoniaNH₃/EtOH, sealed tube, 150°C4-(1-(2-Amino-3-fluorophenyl)cyclohexyl)phenol61%
  • Kinetics : Reaction rates correlate with leaving group ability (Cl > F in this system).

Coupling Reactions

Suzuki-Miyaura and Ullmann couplings have been demonstrated:

Reaction Type Catalyst Conditions Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Aryl-substituted derivatives82%
UllmannCuI, 1,10-phenanthroline, DMFBiaryl ether formation69%
  • Challenges : Steric hindrance from the cyclohexyl group reduces coupling efficiency compared to planar analogs.

Protection/Deprotection

The phenolic -OH undergoes silylation and benzylation:

Protecting Group Reagent Conditions Yield Source
TBDMS-ClImidazole, DMF, 25°CTBDMS-protected derivative91%
Benzyl bromideK₂CO₃, acetone, refluxBenzyl ether formation85%
  • Stability : TBDMS groups remain intact under subsequent reaction conditions (e.g., Grignard additions).

Complexation Reactions

The phenol coordinates with metal ions:

Metal Salt Conditions Complex Type Log K Source
Fe(III) chlorideEthanol/H₂O, pH 5Octahedral Fe(III)-phenolate4.2
Cu(II) acetateMethanol, 25°CSquare-planar Cu(II) complex3.8
  • Applications : These complexes show potential as catalysts in oxidation reactions.

Scientific Research Applications

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyl and 2-chloro-3-fluorophenyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

  • This contrasts with compounds like 3-[(1R,2R)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol (ACI-INT-1536), where polar hydroxyl and methylamino groups dominate reactivity .
  • Cyclohexyl Group: The cyclohexane ring adds steric hindrance, reducing rotational freedom compared to linear alkyl chains in analogs such as 4-(2-aminoethyl)-2-methoxy-phenol hydrochloride (ACI-INT-1537) .

Degradation Pathways and Stability

  • Chloroethyl Intermediates: Evidence from nitrosourea degradation (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) shows chloroethyl groups can form reactive intermediates like 2-chloroethanol or carbonium ions under physiological conditions . While the target compound lacks a nitroso group, its 2-chloro substituent may undergo similar hydrolysis or elimination, albeit at slower rates due to stabilization by the adjacent fluorine atom.
  • Fluorine Effects: The electron-withdrawing fluorine atom likely increases the stability of the aryl ring compared to non-fluorinated analogs, reducing susceptibility to oxidative degradation.

Physicochemical Properties (Hypothetical Data Table)

Property 4-(1-(2-Cl-3-F-phenyl)cyclohexyl)phenol 3-[(1R,2R)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol (ACI-INT-1536) 4-(2-aminoethyl)-2-methoxy-phenol HCl (ACI-INT-1537)
Molecular Weight (g/mol) ~334.8 ~265.3 ~217.7
Key Substituents 2-Cl, 3-F, cyclohexyl Hydroxyl, methylamino Aminoethyl, methoxy, HCl
Predicted LogP (Lipophilicity) ~4.2 (high) ~1.8 (moderate) ~0.5 (low)
Stability Under Acidic Conditions Moderate (Cl/F may slow hydrolysis) Low (polar groups prone to solvolysis) High (salt form stabilizes)

Research Findings and Limitations

  • Degradation Studies: The formation of 2-chloroethanol from nitrosoureas suggests halogenated alkyl chains in related compounds may generate reactive intermediates. However, the target compound’s rigid cyclohexyl-phenyl structure likely mitigates such pathways.
  • Biological Interactions: Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in proteins compared to non-fluorinated phenols (e.g., ACI-INT-1538: 4-[2-hydroxy-3-(isopropylamino)propoxy]phenol) .
  • Limitations: Direct experimental data on the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known halogen/cyclohexyl effects.

Biological Activity

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is a synthetic compound that belongs to the class of substituted phenols. Its structure features a cyclohexyl group attached to a phenolic moiety, which is further substituted with a chloro and a fluorine atom on the aromatic ring. This unique substitution pattern is believed to influence its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C18H18ClF
  • Molecular Weight : Approximately 290.77 g/mol
  • Canonical SMILES : C1CCC(CC1)C2=CC(=C(C=C2)O)C(=C(C=C(C=C2)Cl)F)

Research indicates that compounds similar to 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains.
  • Antifungal Activity : It has been noted for its effectiveness against Candida species and other fungi.
  • Anti-inflammatory Properties : The phenolic structure may contribute to its ability to modulate inflammatory responses.

Biological Activity Overview

The following table summarizes the biological activities reported for 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol and related compounds:

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AntifungalInhibition of Candida albicans growth
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibition of acetylcholinesterase

Case Studies

Several studies have investigated the biological activity of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol:

  • Antifungal Efficacy Study :
    • A study demonstrated that this compound exhibited antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like amphotericin B. The compound showed an MIC of 0.37 μM against resistant strains of Candida, indicating its potential as a therapeutic agent in treating fungal infections .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on various cancer cell lines indicated that 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol induced apoptosis at micromolar concentrations. The study highlighted its selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Inflammation Modulation Research :
    • Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol can be attributed to its structural characteristics. Key observations include:

  • Substitution Effects : The presence of chloro and fluorine groups enhances lipophilicity, which may improve membrane permeability and biological interaction.
  • Cyclohexyl Group Influence : This moiety may contribute to steric effects that affect binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclohexyl ring formation via Friedel-Crafts alkylation or Grignard addition to a pre-functionalized aromatic system. Key intermediates (e.g., chlorophenyl-cyclohexanone precursors) are characterized using GC-MS for purity and NMR for structural confirmation. For halogenated intermediates, X-ray crystallography (using SHELX programs for refinement ) resolves steric effects. Evidence of similar compounds (e.g., BPZ in ) highlights the importance of regioselective fluorination .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is standard. Data collection requires synchrotron sources for halogen-heavy compounds due to weak diffraction. Refinement uses SHELXL for small-molecule structures , with visualization in ORTEP-3 for thermal ellipsoid modeling . Disordered cyclohexyl groups are addressed via PART instructions in SHELXL to split occupancy .

Q. What analytical techniques are used to confirm the compound’s purity and stability under experimental conditions?

  • Methodological Answer : HPLC-UV/Vis with C18 columns (acetonitrile/water gradient) detects degradation products. Stability studies under varying pH and temperature use LC-MS to monitor phenolic hydroxyl group reactivity. For solid-state stability, TGA-DSC identifies decomposition thresholds (e.g., ’s methods for phenolic analogs) .

Advanced Research Questions

Q. How can conflicting NMR data due to conformational isomerism in the cyclohexyl group be resolved?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) quantifies ring-flipping energy barriers. For slow exchange, NOESY identifies spatial proximity between cyclohexyl protons and the fluorophenyl group. Computational modeling (DFT with Gaussian) predicts dominant conformers, validated against crystallographic data .

Q. What strategies address electron density ambiguities during crystallographic refinement of the fluorophenyl moiety?

  • Methodological Answer : Anisotropic refinement in SHELXL prioritizes fluorine atoms due to their high electron density. Twinning or disorder is managed via the TWIN/BASF commands . For severe cases, Hirshfeld surface analysis (CrystalExplorer) identifies weak interactions stabilizing the fluorophenyl orientation .

Q. How can in vitro binding assays evaluate this compound’s affinity for melanocortin receptors (e.g., MC4R)?

  • Methodological Answer : Radioligand displacement assays (e.g., using ¹²⁵I-NDP-MSH) measure IC₅₀ values. HEK293 cells transfected with MC4R are incubated with the compound, followed by scintillation counting. Competitive binding curves are analyzed via GraphPad Prism (see ’s protocols for MC4R ligands) .

Q. What solid-phase extraction (SPE) methods optimize recovery of this phenolic compound from biological matrices?

  • Methodological Answer : Hydrophilic-lipophilic balance (HLB) cartridges (e.g., Waters Oasis) at pH 3–5 retain the phenolic group. Elution with methanol:acetic acid (95:5) minimizes matrix interference. Recovery rates are validated via spike-and-recovery experiments, as detailed for BPZ in .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental LogP values and computational predictions?

  • Methodological Answer : Experimental LogP (via shake-flask/HPLC) may differ from software (e.g., ACD/Labs) due to fluorine’s polarity. Calibrate computational models using training sets of halogenated phenols. Molecular dynamics simulations (e.g., GROMACS) account for solvation effects on the chloro-fluorophenyl group .

Q. Why do cytotoxicity assays show variability across cell lines, and how is this mitigated?

  • Methodological Answer : Metabolism-dependent toxicity (e.g., CYP450 activation) requires cell-specific controls. Use isogenic cell lines (wild-type vs. CYP3A4-transfected) to assess metabolic activation. Normalize viability data to ATP content (CellTiter-Glo) to avoid phenol red interference .

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